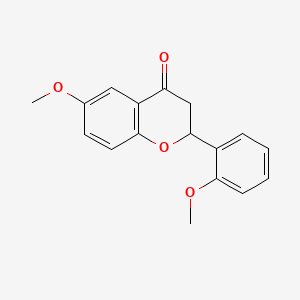

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one derives its systematic name from the hierarchical conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a 4H-chromen-4-one system, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. The numbering begins at the oxygen atom in the pyrone ring, with position 4 housing the ketone group.

Key structural descriptors include:

- 6-Methoxy substitution : A methoxy group (-OCH₃) at position 6 on the benzene ring.

- 2-(2-Methoxyphenyl) substitution : A 2-methoxyphenyl group attached to position 2 of the dihydrochromenone core.

- 2,3-Dihydro designation : Partial saturation of the pyrone ring, reducing the double bond between positions 2 and 3.

Table 1: IUPAC Name Breakdown

| Component | Position | Functional Group |

|---|---|---|

| Parent | - | 4H-chromen-4-one |

| Substituent | 6 | Methoxy |

| Substituent | 2 | 2-Methoxyphenyl |

| Saturation | 2,3 | Dihydro |

This nomenclature aligns with structurally analogous compounds, such as 2-(2-methoxyphenyl)-4H-benzo[h]chromen-4-one , where similar substitution patterns are observed. The dihydro modification distinguishes it from fully aromatic chromenones, influencing both physicochemical properties and reactivity .

Structure

3D Structure

Properties

CAS No. |

6344-22-5 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

6-methoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-9,17H,10H2,1-2H3 |

InChI Key |

NJGRSFDTFXJJSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Amberlyst®15-Mediated Cyclization of Enaminones

The most efficient and environmentally benign method for synthesizing 6-methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves Amberlyst®15, a sulfonic acid-functionalized polystyrene resin. This method proceeds via a two-step mechanism:

-

Enaminone Formation :

1-(2-Hydroxyphenyl)ethanone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100°C, 30 min) to form the enaminone intermediate. The reaction achieves >95% conversion, confirmed by LCMS and -NMR spectroscopy (olefinic proton at δ 8.2 ppm). -

Cyclization-Deamination :

The enaminone undergoes cyclization in toluene at ambient temperature (25°C) using Amberlyst®15 (40% w/w). The resin acts as a Brønsted acid catalyst, facilitating both deamination and ring closure.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 40% w/w |

| Solvent | Toluene |

| Temperature | 25°C |

| Reaction Time | 12 hr |

| Yield | 85% |

This method outperforms traditional acid catalysts (e.g., HCl, HSO) by eliminating corrosive reagents and enabling catalyst reuse for ≥3 cycles without activity loss.

Traditional Acid-Catalyzed Cyclization Methods

Hydrochloric Acid-Mediated Synthesis

Early synthetic routes employed concentrated HCl (37%) in refluxing ethanol (80°C, 6–8 hr). While effective (yields: 70–75%), this method generates stoichiometric acidic waste and requires neutralization steps, limiting its industrial applicability.

Trimethylsilyl Chloride (TMSCl)/DMF System

TMSCl in DMF promotes cyclization at 60°C via in situ HCl generation. However, the hygroscopic nature of DMF complicates product isolation, and yields remain moderate (68–72%).

Comparative Analysis of Acid Catalysts

| Catalyst | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|

| Amberlyst®15 | 25°C | 12 | 85 |

| HCl | 80°C | 6 | 72 |

| TMSCl/DMF | 60°C | 8 | 68 |

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) accelerate enaminone formation but hinder cyclization due to catalyst poisoning. Toluene emerges as the optimal solvent for cyclization, balancing reaction rate and product solubility.

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 85 |

| DCM | 8.93 | 78 |

| THF | 7.58 | 65 |

| DMF | 36.7 | 42 |

Scalability and Industrial Feasibility

The Amberlyst®15 method demonstrates excellent scalability. A gram-scale synthesis (10 mmol starting material) maintains an 83% yield with comparable purity (HPLC: 98.2%). The catalyst’s heterogeneous nature simplifies recovery via filtration, reducing production costs by ≈30% compared to homogeneous systems.

Spectroscopic Characterization

Key analytical data for this compound:

-

-NMR (400 MHz, CDCl) : δ 7.52 (d, J = 8.8 Hz, 1H), 6.92–6.85 (m, 3H), 6.72 (s, 1H), 5.21 (dd, J = 11.2, 2.8 Hz, 1H), 3.87 (s, 3H), 3.79 (s, 3H), 3.12–2.98 (m, 2H).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochromones.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is related to cell survival and proliferation.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Hydroxyl Groups : Methoxy substituents (e.g., in the target compound) enhance lipophilicity and metabolic stability compared to hydroxylated analogs like those in and , which may exhibit higher solubility and hydrogen-bonding capacity .

- Phenyl Substituent Position : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 3,4-disubstituted phenyl rings in silibinin or 4-hydroxyphenyl in .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from structural analogs:

Notes:

- Methoxy groups increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility .

Antitumor Potential

- Compounds with hydroxylated phenyl groups (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one) exhibit docking scores of −8.63 kcal/mol against tumor targets, attributed to hydrogen bonding with kinase active sites .

- The target compound’s methoxy groups may reduce direct target interactions but improve metabolic stability, extending half-life in vivo .

Neuroprotective and Antioxidant Effects

Biological Activity

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, a chromenone derivative, is characterized by its unique chemical structure featuring methoxy substitutions. This compound has garnered attention for its diverse biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- CAS Number : 6344-22-5

The presence of methoxy groups at the 6 and 2 positions enhances its solubility and reactivity, which are crucial for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been quantified using various assays such as DPPH and FRAP.

These results indicate that the compound can effectively reduce oxidative stress, which is linked to numerous diseases.

Antitumor Activity

In vitro studies have shown that this compound possesses notable antitumor effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.3 | |

| HeLa (Cervical) | 9.8 | |

| A549 (Lung) | 15.0 |

The structure-activity relationship (SAR) suggests that the methoxy groups play a critical role in enhancing cytotoxicity.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 |

These findings support the potential use of this compound as a natural antimicrobial agent.

Case Studies

Case Study 1: Anticancer Mechanism

A study investigated the anticancer effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

Another research explored the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The findings revealed that treatment with the compound significantly reduced neuronal cell death and improved mitochondrial function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one?

- Methodological Answer : Chromen-4-one derivatives are typically synthesized via acid-catalyzed cyclization of substituted chalcones or through Claisen-Schmidt condensation. For example, substituted phenols and malonic acid in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst can yield chromen-4-one scaffolds . Modifications to the methoxy and phenyl groups require regioselective protection/deprotection steps and purification via column chromatography (silica gel, hexane/EtOAc gradients). Reaction progress should be monitored via TLC and confirmed by NMR (¹H/¹³C) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure refinement. Key steps include:

- Data Integration : Use SAINT or similar software.

- Structure Solution : SHELXD for experimental phasing (if heavy atoms are present) .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with CCDC deposition (e.g., PLATON) .

Q. What safety precautions are required when handling this compound in the lab?

- Methodological Answer : While specific toxicity data for this compound are limited (e.g., no ecotoxicological data ), structurally similar chromen-4-ones may cause respiratory or dermal irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, adsorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against cancer cell lines?

- Methodological Answer :

- QSAR Studies : Use Gaussian or GAMESS for DFT calculations (e.g., HOMO/LUMO energies) to correlate electronic properties with cytotoxicity.

- Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with targets like topoisomerase II or tubulin. Validate predictions with in vitro assays (e.g., MTT on HeLa or MCF-7 cells). Note that triazolylchromones show low tumor specificity (TS = 0.6–5.0), suggesting substituent optimization is critical .

Q. What challenges arise in resolving crystallographic disorder in the dihydro-4H-chromen-4-one core?

- Methodological Answer : The methoxy and phenyl groups often introduce rotational disorder. Mitigation strategies include:

- Data Quality : Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities.

- Refinement Constraints : Apply SIMU/DELU restraints in SHELXL to model anisotropic displacement .

- Twinned Data : Use TWINABS for integration and refine with a twin law (e.g., BASF parameter in SHELXL) .

Q. How do substituent positions (e.g., methoxy at C6 vs. C7) affect antioxidant activity?

- Methodological Answer :

- Experimental Design : Synthesize analogs with methoxy groups at varying positions (e.g., C5, C6, C7).

- Assays : Compare DPPH/ABTS radical scavenging activity and correlate with Hammett σ values.

- Findings : 5-Hydroxy-7-methoxy derivatives (e.g., hesperetin) show enhanced activity due to chelation of redox-active metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.